Cas no 82878-63-5 (3,4-Difluoropyridine)

3,4-Difluoropyridine structure
3,4-Difluoropyridine structure
Product Name:3,4-Difluoropyridine
N.o CAS:82878-63-5
MF:C5H3F2N
MW:115.080827951431
MDL:MFCD04114246
CID:60515
PubChem ID:2762927
Update Time:2025-06-07

3,4-Difluoropyridine Propriedades químicas e físicas

Nomes e Identificadores

    • 3,4-Difluoropyridine
    • Pyridine,3,4-difluoro
    • 3,4-Difluoropyridine (ACI)
    • CS-0138973
    • AKOS005063469
    • O10910
    • A850855
    • J-511157
    • Ethyl4-(trifluoromethyl)benzoate
    • JSXCLIYVGKBOOI-UHFFFAOYSA-N
    • 82878-63-5
    • EN300-267208
    • MFCD04114246
    • DTXSID10376581
    • AMY12483
    • AS-50101
    • Pyridine, 3,4-difluoro-
    • FT-0646583
    • 3,4-difluoro pyridine
    • AB18023
    • 3,4-DIFLUROPYRIDINE
    • SCHEMBL3717170
    • DB-081337
    • MDL: MFCD04114246
    • Inchi: 1S/C5H3F2N/c6-4-1-2-8-3-5(4)7/h1-3H
    • Chave InChI: JSXCLIYVGKBOOI-UHFFFAOYSA-N
    • SMILES: FC1C(F)=CC=NC=1

Propriedades Computadas

  • Massa Exacta: 115.02300
  • Massa monoisotópica: 115.023
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 76.8
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 12.9A^2
  • XLogP3: 1.1

Propriedades Experimentais

  • Densidade: 1.263
  • Ponto de ebulição: 105.3℃/760mmHg
  • Ponto de Flash: 17.5°C
  • Índice de Refracção: 1.446
  • PSA: 12.89000
  • LogP: 1.35980

3,4-Difluoropyridine Informações de segurança

  • Declaração de perigo: Toxic
  • Número de transporte de matérias perigosas:UN 1993
  • Código da categoria de perigo: 10-36/37/38
  • Instrução de Segurança: S26; S36/37/39; S36/37
  • Identificação dos materiais perigosos: T Xi
  • Frases de Risco:R10; R36/37/38

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3,4-Difluoropyridine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
Referência
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
1.2 Reagents: CFC 113 ;  1 h, -75 °C
2.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
Referência
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Método de produção 3

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
1.2 1 h
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referência
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  20 h, reflux
2.1 Reagents: Copper sulfate Solvents: Water ;  2 h, reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
3.2 Reagents: CFC 113 ;  1 h, -75 °C
4.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
5.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
Referência
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  19.45 h, 343 K
Referência
Catalytic Hydrodefluorination of Aromatic Fluorocarbons by Ruthenium N-Heterocyclic Carbene Complexes
Reade, Steven P.; et al, Journal of the American Chemical Society, 2009, 131(5), 1847-1861

Método de produção 6

Condições de reacção
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
Referência
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Método de produção 7

Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referência
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Método de produção 8

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referência
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referência
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Método de produção 10

Condições de reacção
1.1 Reagents: Copper sulfate Solvents: Water ;  2 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
2.2 Reagents: CFC 113 ;  1 h, -75 °C
3.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
4.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
Referência
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Método de produção 11

Condições de reacção
1.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
2.2 1 h
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
5.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referência
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Método de produção 12

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
1.2 Reagents: CFC 113 ;  1 h, -75 °C
2.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
3.2 1 h
4.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
6.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referência
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

3,4-Difluoropyridine Raw materials

3,4-Difluoropyridine Preparation Products

3,4-Difluoropyridine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:82878-63-5)3,4-Difluoropyridine
Número da Ordem:A850855
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:33
Preço ($):320.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:82878-63-5)3,4-Difluoropyridine
A850855
Pureza:99%
Quantidade:1g
Preço ($):320.0
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